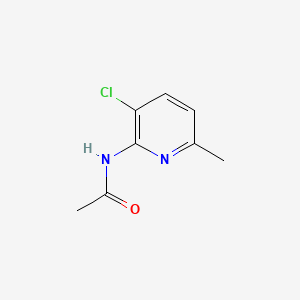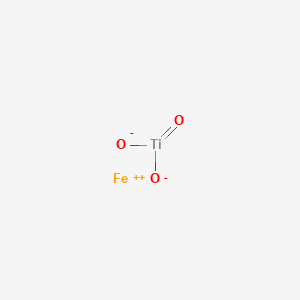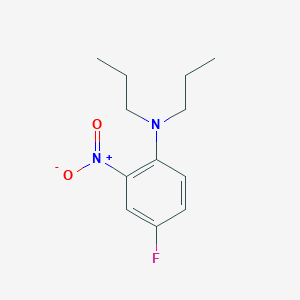
Barium(2+);2-methoxypropan-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium(2+);2-methoxypropan-1-olate is a chemical compound that belongs to the class of organobarium compounds It is characterized by the presence of barium atoms coordinated with two 2-methoxypropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxypropoxy) barium typically involves the reaction of barium salts with 2-methoxypropanol under controlled conditions. One common method is the reaction of barium chloride with 2-methoxypropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete formation of the desired product.
Industrial Production Methods
Industrial production of bis(2-methoxypropoxy) barium may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
Barium(2+);2-methoxypropan-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different barium-containing compounds.
Substitution: The 2-methoxypropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium oxide, while substitution reactions can produce a variety of organobarium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Barium(2+);2-methoxypropan-1-olate has several scientific research applications, including:
Materials Science: It is used in the synthesis of advanced materials, including barium-containing ceramics and glasses.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Industry: It is utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of bis(2-methoxypropoxy) barium involves its interaction with molecular targets and pathways. In catalysis, the barium atom can coordinate with reactants, facilitating their transformation into products. In medical applications, the compound’s ability to absorb and scatter radiation makes it useful as a contrast agent, enhancing the visibility of internal structures in imaging techniques.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium: This compound is similar in that it contains barium coordinated with organic ligands, but it has different ligands and properties.
Barium sulfate: Another barium-containing compound used as a contrast agent in medical imaging, but it has a different chemical structure and properties.
Uniqueness
Barium(2+);2-methoxypropan-1-olate is unique due to its specific coordination environment and the presence of 2-methoxypropoxy groups. This gives it distinct chemical and physical properties, making it suitable for specialized applications in materials science and catalysis.
Propiedades
IUPAC Name |
barium(2+);2-methoxypropan-1-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9O2.Ba/c2*1-4(3-5)6-2;/h2*4H,3H2,1-2H3;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRFXRRJKAPRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[O-])OC.CC(C[O-])OC.[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B8208326.png)







